![molecular formula C8H8BrNO2S B2447082 Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate CAS No. 1408235-82-4](/img/structure/B2447082.png)
Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate
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Overview
Description
“Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate” is a chemical compound that is used as an intermediate for pharmaceutical . It is also used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate” is C8H8BrNO2S . The InChI code is 1S/C8H8BrNO2S/c1-12-7(11)5-6(4-2-3-4)13-8(9)10-5/h4H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate” has a molecular weight of 262.12 . It is a liquid at room temperature . The compound is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Transformations
Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate is a compound of interest in the field of synthetic chemistry. It is used as a key intermediate in the synthesis of various chemically significant compounds. For instance, Yamada, Fukui, and Nunami (1995) described a novel method to synthesize methyl 5-substituted thiazole-4-carboxylates using similar bromo-isocyanoacrylates, highlighting the compound's role in novel synthetic pathways (Yamada, Fukui, & Nunami, 1995). Similarly, Baker and Williams (2003) utilized ethyl 2-bromo-1,3-thiazole-5-carboxylate in synthesizing novel 2-amino-1,3-thiazole-5-carboxylates, suggesting the potential for methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate in related reactions (Baker & Williams, 2003).
Biological Applications
In the realm of medicinal chemistry, derivatives of this compound have shown promising biological activities. Nural et al. (2018) synthesized and explored the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, indicating the potential of such structures in developing new antimycobacterial agents (Nural et al., 2018).
Photoluminescent Materials
Furthermore, Tanaka et al. (2015) demonstrated the preparation of fluorescent materials from derivatives of thiazole carboxylates, suggesting the utility of methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate in the synthesis of photoluminescent compounds (Tanaka, Ashida, Tatsuta, & Mori, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They have been associated with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antineoplastic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives, in general, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antimicrobial, antifungal, antiviral, and antineoplastic activities .
properties
IUPAC Name |
methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-12-7(11)5-6(4-2-3-4)13-8(9)10-5/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKZGQVEAOFTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate |
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